Fmoc-D-Prolyl chloride
Description
Contextualization of Fmoc-Protected Amino Acid Derivatives in Modern Organic Synthesis
In the realm of organic synthesis, particularly in the construction of complex molecules like peptides, the use of protecting groups is a cornerstone strategy. These groups temporarily block a reactive functional group on a molecule, preventing it from interfering with a desired chemical transformation at another site. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely employed amine-protecting group, especially in solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity stems from its base-lability, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This characteristic offers a significant advantage as it is orthogonal to many acid-labile protecting groups used for the side chains of amino acids. total-synthesis.com
The introduction of the Fmoc group onto an amino acid is typically achieved by reacting the amino acid with a reagent like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The resulting Fmoc-amino acids are stable, often crystalline solids that are highly compatible with the iterative process of peptide chain elongation in SPPS. nih.gov The strong UV absorbance of the fluorenyl group also provides a convenient method for monitoring the progress of both the coupling and deprotection steps during automated peptide synthesis.
Significance of Activated Amino Acid Chlorides in Amide Bond Formation
The formation of an amide bond, the key linkage in peptides, requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. hepatochem.comuantwerpen.be While various coupling reagents have been developed to achieve this in situ, the use of pre-activated amino acid derivatives, such as amino acid chlorides, offers a highly efficient alternative. hepatochem.comfishersci.co.uk
Amino acid chlorides are among the most reactive acylating agents used in peptide synthesis. core.ac.uk Their high reactivity, however, historically presented challenges related to their stability and the potential for racemization (the loss of stereochemical purity). core.ac.uk The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to an acid-base reaction that forms a stable salt. fishersci.co.uklibretexts.org Converting the carboxylic acid to a more electrophilic species, like an acyl chloride, circumvents this issue and drives the reaction towards amide formation. fishersci.co.uk This conversion is often accomplished using reagents such as thionyl chloride or oxalyl chloride. core.ac.ukrsc.org
The seminal work of Carpino and his colleagues demonstrated that N-Fmoc protected amino acid chlorides are sufficiently stable for isolation and subsequent use in peptide coupling reactions, largely overcoming the earlier stability concerns. core.ac.ukacs.org These reagents have proven particularly valuable for coupling sterically hindered amino acids, where other methods may be less effective. core.ac.uk
Specific Role of Fmoc-D-Prolyl Chloride as a Chirally Pure Building Block for Peptide Assembly
This compound holds a specific and important position as a chirally pure building block in peptide synthesis. Proline is a unique cyclic amino acid that can significantly influence the secondary structure of a peptide. The incorporation of its D-enantiomer (D-proline) can induce specific turns or disrupt helical structures, a strategy often employed in the design of peptidomimetics and biologically active peptides. frontiersin.org
The use of this compound ensures the introduction of this specific stereoisomer into the growing peptide chain with high fidelity. nih.gov As an acid chloride, it is a highly reactive species that facilitates efficient coupling, which is particularly beneficial when dealing with difficult or sterically demanding coupling partners. core.ac.uk The Fmoc protection on the nitrogen atom prevents unwanted side reactions and polymerization during the coupling step and can be cleanly removed to allow for the next amino acid to be added to the sequence. wikipedia.orgiris-biotech.de The stereochemical integrity of the chiral center is crucial, and methods for preparing Fmoc-protected amino acids are designed to be highly stereoselective, preserving the original chirality of the starting amino acid. google.com
The combination of the well-established Fmoc strategy with the high reactivity of an acid chloride makes this compound a powerful tool for chemists to precisely control the sequence and stereochemistry of synthetic peptides, enabling the creation of novel structures with tailored functions. core.ac.uknih.gov
Interactive Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 171905-37-6 | C₂₀H₁₈ClNO₃ | 355.81 |
| Fmoc-D-Proline | 101555-62-8 | C₂₀H₁₉NO₄ | 337.37 |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | 28920-43-6 | C₁₅H₁₁ClO₂ | 258.70 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2R)-2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNLJWSDGPXALN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560836 | |
| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171905-37-6 | |
| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Conditions for Fmoc D Prolyl Chloride
Preparation of Fmoc-D-Prolyl Chloride Precursors
The synthesis of this compound originates from its corresponding carboxylic acid, N-α-Fmoc-D-proline (Fmoc-D-Pro-OH). The conversion of this stable precursor into the highly reactive acyl chloride is a critical activation step that enables subsequent amide bond formation.
Synthesis from Fmoc-D-Pro-OH
The transformation of Fmoc-D-Pro-OH into this compound is typically achieved using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this purpose. chemicalbook.commasterorganicchemistry.com The reaction with thionyl chloride, for instance, can be performed using freshly distilled SOCl₂ in a dry, inert solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov This process converts the carboxylic acid into the more reactive acid chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed, facilitating the isolation or in situ use of the product. masterorganicchemistry.com Similarly, oxalyl chloride is a widely used reagent for preparing carboxylic acid chlorides under mild conditions, which helps to minimize side reactions such as racemization. chemicalbook.com
In Situ Generation Strategies for Enhanced Reactivity
While Fmoc-amino acid chlorides can be pre-formed, their stability can be a concern, particularly for those with acid-labile side-chain protecting groups. researchgate.net To circumvent issues of shelf-stability and decomposition, in situ generation strategies have been developed. A prominent method involves the use of bis-(trichloromethyl) carbonate (BTC), also known as triphosgene. researchgate.netnih.gov
BTC serves as a solid, safer-to-handle substitute for phosgene. researchgate.netsci-hub.se It reacts with Fmoc-protected amino acids, including Fmoc-D-Pro-OH, in an inert solvent to generate the corresponding acid chloride directly in the reaction vessel. researchgate.netnih.gov This approach is particularly advantageous for "difficult couplings" in solid-phase peptide synthesis (SPPS), such as those involving sterically hindered amino acids or N-alkylated residues. researchgate.netnih.govgoogle.com The in situ formation ensures that the highly reactive acid chloride is immediately available for the coupling reaction, maximizing its efficacy and minimizing degradation. researchgate.netgoogle.com Studies have shown that BTC-mediated coupling of Fmoc-amino acids can proceed with quantitative conversion and without significant racemization. researchgate.netnih.gov
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound and other Fmoc-amino acid chlorides are powerful reagents within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govluxembourg-bio.com Their high reactivity makes them especially suitable for overcoming challenges posed by sterically hindered couplings where standard activating agents may be less effective. nih.govgoogle.com The acid chloride method has been identified as a superior way to couple protected amino acids to sterically demanding residues like N-alkyl amino acids. google.com
Optimized Coupling Conditions and Reaction Parameters
The successful incorporation of this compound into a growing peptide chain on a solid support requires careful optimization of reaction conditions. Key parameters include the choice of solvent and the use of appropriate bases to facilitate the reaction and neutralize the system.
The solvent in SPPS plays a crucial role in solvating the peptide-resin, which influences the accessibility of reactive sites and the kinetics of the coupling reaction. peptide.comchempep.com The selection of an appropriate solvent is critical for ensuring high coupling efficiency.
Dimethylformamide (DMF) : A polar aprotic solvent, DMF is one of the most commonly used solvents in Fmoc-SPPS. It is generally effective at solvating the peptide chain and resin. However, DMF can degrade over time to release dimethylamine, which can cause premature removal of the Fmoc protecting group. peptide.com
Dichloromethane (DCM) : DCM is an effective solvent for swelling polystyrene-based resins and is often used in Boc-chemistry. peptide.com While less common in Fmoc chemistry due to potential reactions with piperidine (B6355638), it is used in certain steps, such as the preparation of Fmoc-amino acid chlorides with thionyl chloride. nih.govpeptide.com
N-Methyl-2-pyrrolidone (NMP) : NMP is another highly polar solvent that is often considered superior to DMF for solvating resins and improving coupling yields, especially in difficult sequences. peptide.com
Dimethyl sulfoxide (B87167) (DMSO) : DMSO is sometimes used as a co-solvent, particularly in mixtures, to disrupt peptide aggregation on the resin, which can hinder coupling reactions. peptide.com
The choice of solvent can significantly impact the outcome of the coupling reaction, and mixtures are sometimes employed to leverage the advantages of different solvents. peptide.com
| Solvent | Abbreviation | Key Characteristics in SPPS |
|---|---|---|
| Dimethylformamide | DMF | Good solvation properties; potential for degradation releasing reactive amines. peptide.com |
| Dichloromethane | DCM | Excellent resin swelling; less common in Fmoc protocols due to reactivity with piperidine. peptide.com |
| N-Methyl-2-pyrrolidone | NMP | Highly polar, excellent solvation, often improves yields in difficult couplings. peptide.com |
| Dimethyl sulfoxide | DMSO | Used as a co-solvent to disrupt secondary structures and aggregation. peptide.com |
Tertiary amine bases are essential components in SPPS coupling reactions. Their primary roles are to neutralize the protonated N-terminal amine on the resin following Fmoc deprotection and to facilitate the coupling reaction itself.
N,N-Diisopropylethylamine (DIPEA) : Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base widely used in SPPS. bachem.com It is effective for both neutralization and promoting the coupling reaction.
N-Methylmorpholine (NMM) : NMM is another commonly used tertiary amine base in peptide synthesis. bachem.com
Collidine : As a weaker base compared to DIPEA, collidine (2,4,6-trimethylpyridine) is often recommended in situations where there is a heightened risk of racemization during the activation and coupling of amino acids. bachem.com
The choice and concentration of the base can influence reaction rates and the potential for side reactions, such as epimerization. chempep.com Therefore, selecting the appropriate base is a critical aspect of optimizing the coupling protocol. bachem.com
| Base Name | Abbreviation | Primary Role and Considerations |
|---|---|---|
| N,N-Diisopropylethylamine | DIPEA | Commonly used for in situ neutralization and to facilitate coupling; sterically hindered. bachem.com |
| N-Methylmorpholine | NMM | A frequently used tertiary amine base for coupling reactions. bachem.comuci.edu |
| Collidine | - | A weaker base recommended for minimizing racemization risk during coupling. bachem.com |
Application in Coupling Challenging Peptide Sequences
The acylation of sterically hindered or N-alkylated amino acids, as well as sequences prone to aggregation, can be particularly challenging during SPPS. nih.govfrontiersin.org In such "difficult couplings," standard activation methods may result in incomplete reactions. chempep.com Fmoc-amino acid chlorides, including by extension this compound, are employed to drive these challenging coupling reactions to completion due to their heightened reactivity. nih.govchempep.com The use of these highly activated derivatives can help to overcome the steric hindrance and reduced nucleophilicity of the N-terminal amine of the growing peptide chain. sigmaaldrich.com
The introduction of a D-proline residue can be crucial for inducing specific secondary structures in a peptide. The efficient incorporation of this residue is therefore critical. While specific examples detailing the use of pre-formed this compound are not abundant in readily available literature, the principles of using Fmoc-amino acid chlorides for difficult couplings are well-established. nih.govchempep.com
Compatibility with Various Solid Supports (e.g., 2-Chlorotrityl Chloride Resin, Wang Resin, Rink Amide Resin)
The choice of solid support is a critical parameter in SPPS, influencing the conditions for anchoring the first amino acid and the final cleavage of the peptide. uci.edupeptide.com
2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is highly favored for the synthesis of protected peptide fragments due to the mild cleavage conditions required. nih.govsigmaaldrich.com The loading of the first Fmoc-amino acid onto 2-CTC resin is generally achieved without significant racemization. almacgroup.com The bulky nature of the trityl linker is also advantageous in minimizing diketopiperazine formation, a common side reaction, particularly with C-terminal proline residues. sigmaaldrich.comnih.gov Fmoc-D-proline can be attached to 2-CTC resin using the free amino acid in the presence of a base like diisopropylethylamine (DIPEA). peptideweb.compeptideweb.com
Wang Resin: Wang resin is a widely used support for Fmoc-based SPPS, yielding a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA). peptide.com The attachment of the first amino acid, including Fmoc-D-proline, typically involves activation of the carboxylic acid. bharavilabs.inresearchgate.net However, traditional methods using carbodiimides and 4-(dimethylamino)pyridine (DMAP) can lead to racemization, especially for proline. bharavilabs.in Alternative, racemization-free loading protocols have been developed to circumvent this issue. bharavilabs.inresearchgate.net
Rink Amide Resin: This resin is the standard choice for the synthesis of peptide amides using the Fmoc strategy. peptide.comnih.gov The linker is designed to be cleaved under acidic conditions to yield a C-terminal amide. The first Fmoc-amino acid is coupled to the resin after the removal of a temporary Fmoc group on the linker. sigmaaldrich.com The coupling of subsequent amino acids, including Fmoc-D-proline derivatives, follows standard SPPS protocols.
Table 2: Resin Compatibility and Loading Considerations
| Resin | C-Terminal Functionality | Key Advantages | Loading Considerations for Proline Derivatives |
|---|---|---|---|
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild cleavage conditions, suppression of diketopiperazine formation. sigmaaldrich.comnih.gov | Generally low risk of racemization during loading. almacgroup.com |
| Wang Resin | Carboxylic Acid | Standard resin for Fmoc-SPPS. peptide.com | Potential for racemization with standard carbodiimide (B86325) methods; racemization-free protocols are preferred. bharavilabs.in |
| Rink Amide Resin | Amide | Standard for peptide amide synthesis. peptide.comnih.gov | Standard coupling protocols are generally applicable. |
Utilization in Solution-Phase Peptide Synthesis Strategies
While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. bachem.com In solution-phase synthesis, Fmoc-amino acid chlorides, including this compound, can serve as highly effective coupling agents. nih.gov
Their high reactivity can lead to rapid and efficient peptide bond formation in solution. nih.gov A notable advantage in this context is the potential for racemization-free coupling under carefully controlled conditions. One reported eco-friendly protocol utilizes Fmoc-amino acid chlorides for peptide bond formation under biphasic conditions, which facilitates product isolation and purification. nih.govdntb.gov.ua
Considerations for Automated Peptide Synthesis Platforms
Automated peptide synthesizers have become indispensable tools in peptide chemistry, enabling the rapid and reliable assembly of peptide chains. nih.govbeilstein-journals.org The use of highly reactive reagents like this compound in automated platforms requires careful consideration.
The stability of the reagent in the solvents used in the synthesizer is a key factor. While pre-formed Fmoc-amino acid chlorides may have limited stability, the in situ generation approach offers a viable alternative for automation. chempep.com This would involve the automated delivery of the Fmoc-amino acid, the activating reagent (e.g., BTC), and the base to the reaction vessel at the time of coupling.
The high reactivity of acid chlorides also necessitates efficient washing steps to remove any unreacted reagent and byproducts to prevent unwanted side reactions in subsequent synthetic cycles. The compatibility of the reagents and reaction conditions with the materials of the synthesizer, including the reaction vessels and tubing, must also be ensured.
Mechanistic Aspects of Fmoc D Prolyl Chloride Reactions in Peptide Synthesis
Detailed Amide Bond Formation Mechanisms via Acid Chloride Activation
The formation of a peptide bond using Fmoc-D-Prolyl chloride is a direct and highly efficient process rooted in the principles of nucleophilic acyl substitution. The acid chloride functional group is one of the most reactive carboxylic acid derivatives, making it a potent acylating agent for the formation of amide linkages.
The mechanism proceeds in a straightforward, two-step manner:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the free α-amino group of the N-terminal amino acid of a growing peptide chain on the highly electrophilic carbonyl carbon of the this compound. The high electrophilicity of this carbon is due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom.
Tetrahedral Intermediate and Elimination: This attack results in the formation of a transient, high-energy tetrahedral intermediate. This intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group. The departing chloride ion is typically neutralized by a mild, non-nucleophilic base, such as diisopropylethylamine (DIEA) or collidine, which is added to the reaction to also scavenge the HCl generated.
The result is the formation of a new, stable amide bond, extending the peptide chain by one D-proline residue. The high reactivity of the acid chloride ensures that this reaction is typically very fast and can be driven to completion, which is particularly advantageous when coupling sterically hindered residues.
Role of the Fmoc Protecting Group in Suppressing α-Carbon Racemization During Activation
A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the α-carbon of the activated amino acid. Racemization, or epimerization, can occur during the activation step, particularly through the formation of a 5(4H)-oxazolone intermediate. mdpi.compeptide.com This planar, cyclic intermediate has an acidic proton at the Cα position, which can be readily abstracted by a base and subsequently re-protonated from either face, leading to a loss of the original stereochemistry. mdpi.com
The 9-fluorenylmethyloxycarbonyl (Fmoc) group, like other urethane-based protecting groups (e.g., Boc and Z), plays a critical role in suppressing this racemization pathway. nih.gov The mechanism of suppression is attributed to the electronic nature of the urethane (B1682113) linkage:
Inhibition of Oxazolone (B7731731) Formation: The primary route to racemization requires the cyclization of the activated carboxyl group, which is facilitated by the N-acyl group of a peptide. However, in an Nα-Fmoc protected amino acid, the nitrogen atom is part of a carbamate (B1207046) (urethane) functional group, not a simple amide. The presence of the oxygen atom in the urethane linkage electronically disfavors the formation of the 5(4H)-oxazolone.
Alternative, Stable Intermediates: If cyclization were to occur, it would lead to the formation of a 2,5-oxazolidinedione. This structure is less prone to racemization compared to the oxazolone.
Acidity of Urethane Proton: The proton on the nitrogen of the urethane group is more acidic than the α-carbon proton. This difference in acidity prevents the abstraction of the α-proton, which is the key step in the racemization process via enolization. mdpi.com
Because this compound is used to add a single amino acid residue, the Nα-protecting group is a urethane, which effectively prevents the formation of the problematic oxazolone intermediate. This intrinsic property allows for the activation of the carboxyl group as a highly reactive acid chloride with a minimal risk of epimerization at the α-carbon.
Comparison of Activation Efficacy with Other Common Coupling Reagents
The efficacy of a coupling method is determined by its reaction rate, yield, and ability to suppress side reactions, primarily racemization. Fmoc-amino acid chlorides offer distinct advantages and disadvantages when compared to other widely used classes of coupling reagents.
Carbodiimides (e.g., DCC, DIC): These are cost-effective reagents that activate the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is highly susceptible to racemization via oxazolone formation and can also rearrange into an unreactive N-acylurea. chempep.compeptide.com To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always required, which form a less reactive but more selective active ester. peptide.combachem.com The dicyclohexylurea (DCU) byproduct from DCC is insoluble, complicating its use in solid-phase peptide synthesis (SPPS), making the more soluble diisopropylcarbodiimide (DIC) a preferred choice for SPPS. chempep.compeptide.com
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents, which incorporate a HOBt or HOAt moiety, are among the most popular and efficient for SPPS. chempep.com They rapidly convert the Fmoc-amino acid into the corresponding OBt or OAt active ester in the presence of a base (typically DIEA). chempep.com HATU, being derived from HOAt, is generally considered more reactive and superior at suppressing racemization compared to HBTU. peptide.com While highly effective, these reagents require a base that can sometimes promote racemization in sensitive amino acids. nih.govluxembourg-bio.com Furthermore, excess uronium salt can react with the N-terminal amine, leading to chain termination. peptide.com
Phosphonium (B103445) Reagents (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents like PyBOP generate active esters with high efficiency and low racemization risk. sigmaaldrich.com They are particularly effective for difficult couplings, including those involving sterically hindered or N-methylated amino acids. sigmaaldrich.comresearchgate.net A key advantage is that the phosphonium reagent itself does not react with the N-terminal amine, avoiding the capping side-reaction seen with uronium salts. acs.org The byproducts are generally water-soluble, facilitating purification.
This compound stands out due to its high reactivity. The conversion to the acid chloride represents a very high state of activation, often leading to faster and more complete couplings than other methods, especially for sterically demanding sequences. chempep.com This method avoids the need for coupling additives like HOBt. However, the high reactivity demands careful handling to prevent side reactions with other nucleophiles or moisture.
| Reagent Class | Example(s) | Activation Principle | Relative Reactivity | Racemization Risk | Common Byproducts |
|---|---|---|---|---|---|
| Acid Chlorides | This compound | Direct, highly activated acyl chloride | Very High | Low (due to Fmoc group) | HCl (scavenged by base) |
| Carbodiimides | DCC, DIC | O-acylisourea intermediate | Moderate | High (without additives) | Insoluble (DCU) or soluble (DIU) urea |
| Uronium Salts | HBTU, HATU | In situ formation of OBt/OAt active ester | High to Very High | Low (especially HATU) | Tetramethylurea, HOBt/HOAt |
| Phosphonium Reagents | PyBOP, PyAOP | In situ formation of OBt/OAt active ester | High to Very High | Very Low | Phosphoramide oxide (water-soluble) |
Stereochemical Integrity and Chirality Control in Fmoc D Prolyl Peptide Synthesis
Analysis of Epimerization During Fmoc Deprotection Steps
The repetitive Fmoc deprotection step, typically carried out using a 20% solution of piperidine (B6355638) in DMF, introduces a strongly basic environment that could potentially induce epimerization via direct α-proton abstraction. mdpi.com While this is a known side reaction for certain sensitive residues, such as C-terminal cysteine, significant epimerization of proline during this step is not widely reported. acs.org
Several factors may contribute to proline's relative stability during Fmoc deprotection:
Reaction Time: Standard deprotection protocols are typically short (minutes), limiting the exposure time of the proline residue to the basic conditions.
Basicity: The pKa of piperidine (11.2) is not exceptionally high relative to the pKa of proline's own secondary amine (10.6), potentially resulting in an equilibrium that does not strongly favor proton abstraction. mesalabs.com
Steric Hindrance: The rigid pyrrolidine (B122466) ring may sterically hinder the approach of the piperidine base to the α-proton.
While the potential for base-mediated epimerization exists, it is generally considered a lesser risk for proline compared to the potential for racemization during the activation and coupling stage, where strong activating agents and bases are often combined for extended periods. mdpi.comluxembourg-bio.com
Influence of Reaction Conditions on Stereochemical Purity (e.g., Solvent Effects, Basic Additives, Temperature)
The maintenance of stereochemical purity during the coupling of Fmoc-D-Prolyl chloride is critically dependent on the careful selection of reaction conditions. The choice of coupling reagents, basic additives, solvent, and temperature all play a significant role in either preserving or compromising the chiral integrity of the D-proline residue.
Basic Additives: Tertiary amines are frequently used in couplings involving phosphonium (B103445) and uronium/aminium reagents. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) and weaker bases like N-methylmorpholine (NMM) have been implicated in promoting racemization. bachem.com For amino acids known to be susceptible to epimerization, the use of a weaker, more sterically hindered base such as 2,4,6-collidine is often recommended to suppress α-proton abstraction. bachem.com
Coupling Reagents: The choice of activating agent is paramount. While powerful reagents like HATU and HBTU provide fast coupling times, their use in combination with a base increases the risk of epimerization. bachem.com Carbodiimide-based activation with reagents like Diisopropylcarbodiimide (DIC), especially when used with additives like Oxyma Pure under base-free conditions, can be one of the best methods to minimize racemization. bachem.com However, as noted earlier, the additive HOBt has been shown to catalyze proline racemization in certain contexts. nih.gov Reagents such as (3-(Diethylamino-3-oxido-phosphoryl)oxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been developed to mediate amide bond formation with a remarkable resistance to racemization. bachem.com
Solvent: Solvents such as DMF and N-Methyl-2-pyrrolidone (NMP) are typically used for their excellent solvating properties. However, in cases of peptide aggregation, prolonged coupling times in these solvents can increase the duration of exposure to basic conditions, thereby increasing the risk of epimerization.
Temperature: Elevated temperatures, while often used to overcome difficult couplings, can significantly increase the rate of epimerization. For example, in a study on Fmoc-His(Trt)-OH, increasing the coupling temperature to 55°C led to a dramatic increase in racemization from 1.8% to 31.0%. nih.gov It is therefore critical to maintain ambient temperatures when coupling Fmoc-D-Proline derivatives unless absolutely necessary.
The following table summarizes the general influence of various reaction conditions on the stereochemical purity of proline during peptide synthesis.
| Parameter | Condition Favoring High Purity | Condition Increasing Epimerization Risk | Rationale |
| Activation Method | Fmoc-Prolyl Chloride (base-free) | Carbodiimide (B86325) + HOBt | The acid chloride is highly reactive and can couple without base; HOBt has been shown to catalyze proline racemization. nih.govresearchgate.net |
| DEPBT | HATU/HBTU + Strong Base | DEPBT is designed for racemization resistance; HATU/HBTU require bases that can abstract the α-proton. bachem.com | |
| Basic Additive | 2,4,6-Collidine (weaker base) | DIPEA, NMM (stronger bases) | Weaker, more hindered bases are less effective at abstracting the acidic α-proton. bachem.com |
| Temperature | Ambient Temperature (RT) | Elevated Temperature (>40°C) | Higher temperatures provide the activation energy needed for proton abstraction and enolization. nih.gov |
| Solvent | Conditions promoting rapid coupling | Conditions causing aggregation | Aggregation leads to longer reaction times and prolonged exposure of the activated species to basic conditions. |
Proline's Unique Conformational Properties and Their Impact on Chiral Stability
The distinctive structural features of the proline residue are central to its stereochemical behavior during peptide synthesis. Its cyclic nature imposes significant conformational constraints that directly impact the stability of its α-carbon stereocenter.
The pyrrolidine ring fuses the side chain to the backbone nitrogen, restricting the backbone dihedral angle φ to a narrow range around -65°. nih.gov This rigidity provides two key benefits for chiral stability:
Prevention of Oxazolone (B7731731) Formation: Proline is a secondary amine. When it is incorporated into a peptide chain, its amide nitrogen lacks a proton. This structure makes it impossible to form a 5(4H)-oxazolone intermediate, which is the primary pathway for racemization for most other N-acylated amino acids during activation. bachem.com
Structural Rigidity: The constrained ring pucker (which exists in an equilibrium between Cγ-endo and Cγ-exo conformations) and the high energy barrier to rotation around the Cα-N bond create a sterically defined environment. nih.gov This inherent rigidity helps to lock the conformation around the chiral center, disfavoring the planar geometry required for the enolate intermediate.
However, recent studies have revealed a competing factor: the α-proton of a prolyl residue within a peptide is unusually acidic compared to that of other amino acids. nih.gov This enhanced acidity is attributed to stereoelectronic effects arising from the cyclic structure. nih.gov This property suggests that while the oxazolone pathway is blocked, proline may be more susceptible to epimerization via direct base-catalyzed proton abstraction than previously assumed.
Therefore, the chiral stability of D-proline during synthesis is the result of a balance between two opposing features. Its conformational rigidity and inability to form an oxazolone provide a high degree of intrinsic protection against racemization. bachem.comnih.gov Simultaneously, the enhanced acidity of its α-proton creates a vulnerability to epimerization under basic conditions, making the control of reaction parameters, especially the choice of base and coupling reagent, essential for maintaining stereochemical purity. nih.gov
Side Reactions and Impurity Formation in Fmoc D Prolyl Peptide Synthesis
Diketopiperazine (DKP) Formation Mechanisms and Mitigation Strategies
Diketopiperazine (DKP) formation is a significant side reaction in SPPS, especially during the synthesis of peptides containing proline. nih.govresearchgate.net This process involves an intramolecular nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the ester linkage connecting the peptide to the resin or on the amide bond between the second and third residues. acs.orgiris-biotech.de This attack results in the cleavage of the dipeptide from the resin as a cyclic DKP molecule, leading to a truncated peptide sequence. nih.govresearchgate.net The reaction is particularly favored under the basic conditions required for Fmoc group removal, which enhances the nucleophilicity of the N-terminal amine. iris-biotech.denih.gov
Peptide sequences with a proline residue at the second position from the N-terminus (penultimate position) are exceptionally prone to DKP formation. nih.govnih.gov The unique cyclic structure of proline influences the conformation of the peptide backbone. Specifically, the amide bond preceding a proline residue (the Xaa-Pro bond) can readily adopt a cis conformation, which is a prerequisite for the intramolecular cyclization that leads to DKP formation. nih.govnih.gov In contrast, peptides with a penultimate proline in the trans configuration cannot directly undergo this reaction and must first isomerize to the cis form. nih.gov
Studies have shown that peptides with a penultimate proline are unstable, and this instability can even lead to autocatalytic degradation. acs.orgdigitellinc.com Density functional theory (DFT) calculations have revealed that a peptide with a penultimate proline can stabilize the transition state during Fmoc deprotection through a C–H···π interaction, making these sequences more susceptible to subsequent DKP formation. acs.orgresearchgate.net This inherent predisposition makes controlling DKP formation a primary challenge when synthesizing proline-containing peptides. nih.govresearchgate.net
The choice of solid support and the conditions used for Fmoc deprotection play a critical role in the extent of DKP formation.
Resin Linkage: The type of linker attaching the peptide to the resin significantly influences DKP formation. Resins with benzyl-type linkers, such as the Wang resin, anchor the growing peptide chain via an ester bond. This ester linkage is highly susceptible to nucleophilic attack by the N-terminal amine of the dipeptide, leading to cleavage and DKP release. iris-biotech.denih.gov To counteract this, resins that offer greater steric hindrance around the linkage site, such as 2-chlorotrityl chloride (2-CTC) resin, are preferred. The bulky trityl group physically impedes the intramolecular cyclization, thereby suppressing DKP formation. acs.orgpeptide.com
Deprotection Conditions: Standard Fmoc deprotection is achieved using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov However, these basic conditions are a primary driver of DKP formation. nih.gov Several factors can be adjusted to minimize this side reaction:
Base Concentration and Temperature: Reducing the concentration of piperidine and lowering the reaction temperature can decrease the rate of DKP formation. nih.gov
Solvent: The polarity of the solvent can affect the rate of DKP formation, with less polar solvents potentially enhancing the reaction rate by favoring the required cis conformation of the Xaa-Pro bond. nih.gov Studies have shown that Fmoc deprotection can proceed even without any added base in solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), leading to self-deprotection and subsequent DKP formation, especially during extended hold times. nih.govresearchgate.net
Several strategies have been developed to minimize or eliminate DKP formation during SPPS.
Dipeptide Coupling: A highly effective method is to introduce the first two amino acids, including the problematic proline residue, as a pre-formed dipeptide unit (e.g., Fmoc-Xaa-Pro-OH). This approach completely bypasses the dipeptidyl-resin stage, which is the intermediate most vulnerable to DKP formation. nih.govacs.orgnih.gov
Alternative Protecting Groups and Reagents: Using alternative Nα-protecting groups that are cleaved under non-basic conditions, such as the trityl (Trt) group, can avoid the base-catalyzed cyclization. nih.govacs.org The Trt group can be removed with mild acid, and the subsequent coupling can be performed without a separate neutralization step. acs.org
Alternative Bases: Replacing piperidine with other bases or base combinations has proven effective in reducing DKP formation. A mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (B1678402) in NMP has been shown to cause a drastic reduction in DKP byproducts compared to the conventional 20% piperidine/DMF solution. nih.govacs.org Dipropylamine (DPA) has also been reported as an alternative that strongly reduces aspartimide formation and can be effective for general SPPS. nih.gov
| Deprotection Reagent/Condition | Peptide Sequence Context | DKP Formation (%) | Reference(s) |
| 20% Piperidine/DMF | Fmoc-Cys-Pro-CTC Resin | 13.8 | acs.org |
| 5% Piperidine/DMF | Fmoc-Cys-Pro-CTC Resin | 12.2 | acs.org |
| 5% Piperazine/DMF | Fmoc-Cys-Pro-CTC Resin | < 4.0 | acs.org |
| 2% DBU, 5% Piperazine/NMP | Fmoc-Cys-Pro-CTC Resin | Significantly Reduced | acs.org |
Aspartimide Formation and Related Side Reactions (General to Fmoc Chemistry)
Aspartimide formation is a persistent side reaction in Fmoc-based SPPS that occurs when a peptide sequence contains an aspartic acid (Asp) residue. nih.govsemanticscholar.org The reaction is catalyzed by the bases used for Fmoc deprotection, such as piperidine. biotage.comsigmaaldrich.com It involves the nucleophilic attack of the backbone amide nitrogen on the carbonyl group of the Asp side-chain ester, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de
This side reaction is particularly problematic because the aspartimide intermediate is unstable. biotage.com It can undergo further reactions:
Hydrolysis: The ring can be opened by water to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group. iris-biotech.desigmaaldrich.com
Piperidide Adduct Formation: The ring can be attacked by piperidine, forming α- and β-piperidide adducts. iris-biotech.desigmaaldrich.com
Epimerization: The α-carbon of the aspartimide is prone to racemization, leading to the formation of D-aspartyl peptides. sigmaaldrich.com
These byproducts, particularly the β-aspartyl and D-aspartyl peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult. biotage.comsigmaaldrich.com Mitigation strategies include using bulkier side-chain protecting groups for Asp or modifying the Fmoc removal conditions, such as by adding hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution. biotage.com
Peptide Aggregation Phenomena During Solid-Phase Elongation
During SPPS, as the peptide chain elongates on the resin, it can fold and form secondary structures, leading to intermolecular aggregation. sigmaaldrich.com This aggregation causes the peptide-resin matrix to swell less, making reactive sites inaccessible. peptide.comnih.gov The consequences of aggregation are severe and include incomplete or failed acylation and deprotection reactions, resulting in deletion sequences and truncated peptides. sigmaaldrich.com
Sequences containing stretches of hydrophobic amino acids are particularly prone to aggregation. sigmaaldrich.com Proline residues, due to their unique cyclic structure which introduces a "kink" in the peptide backbone, are known to be potent disruptors of secondary structures like β-sheets, which are a primary cause of aggregation. peptide.comresearchgate.net Therefore, the strategic incorporation of proline can sometimes mitigate aggregation issues. However, aggregation remains a sequence-dependent challenge that is difficult to predict. sigmaaldrich.com To combat aggregation, specialized techniques such as the use of pseudoprolines (serine or threonine derivatives that mimic proline's structure-disrupting ability) or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) are employed. peptide.comacs.org
Formation of Other By-products and Their Origins (e.g., from Fmoc deprotection products, unreacted amino groups)
Beyond DKP and aspartimide formation, other byproducts can arise during Fmoc SPPS, compromising the final product's purity.
Fmoc Deprotection Byproducts: The mechanism of Fmoc group removal involves a β-elimination reaction that liberates the highly reactive dibenzofulvene (DBF) intermediate. nih.gov This intermediate is typically scavenged by the secondary amine base (e.g., piperidine) to form a stable adduct. nih.gov However, if the scavenging is inefficient, DBF can react with the newly deprotected N-terminal amine of the peptide chain, leading to the formation of an irreversible Nα-fluorenylmethylated byproduct. nih.gov This side reaction effectively caps (B75204) the peptide, preventing further elongation.
Byproducts from Unreacted Amino Groups: Incomplete coupling reactions leave unreacted (free) amino groups on the resin. If these are not permanently capped (e.g., by acetylation), they can react in subsequent coupling cycles, leading to the formation of "deletion sequences" that lack one or more amino acid residues. Guanidinylation is another side reaction where unreacted N-termini can react with uronium/aminium-based coupling reagents, forming a guanidino moiety that terminates the peptide chain. peptide.com This can be avoided by pre-activating the amino acid before adding it to the resin. peptide.com
Advanced Applications and Derivatization of Peptides Containing D Proline Via Fmoc D Prolyl Chloride
Synthesis of Backbone Macrocyclic Peptides and Cyclopeptides
Macrocyclization is a key strategy in medicinal chemistry to enhance the stability, binding affinity, and membrane permeability of peptides. nih.gov The rigid structure of D-proline makes it an excellent turn-inducing element, pre-organizing the linear peptide precursor into a conformation favorable for intramolecular cyclization, thereby minimizing competing intermolecular oligomerization. nih.gov The synthesis of the linear precursors is typically achieved via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.govuq.edu.au
Head-to-tail cyclization, which forms an amide bond between the N- and C-termini, is the most common method for creating cyclic peptides, as it eliminates susceptibility to exopeptidases. nih.gov The process generally involves the synthesis of a linear peptide on a solid support, followed by cleavage from the resin and subsequent cyclization in solution. uq.edu.au The presence of a D-proline residue is often critical for efficiently forming smaller rings, particularly for tetra- and pentapeptides which are otherwise difficult to cyclize. researchgate.net
The synthesis begins with standard Fmoc-SPPS to assemble the linear peptide. nih.gov After the full-length peptide is synthesized, it is cleaved from the resin, often with side-chain protecting groups still attached to improve solubility in organic solvents used for cyclization. The cyclization is then performed in a dilute solution to favor the intramolecular reaction, using various peptide coupling reagents. nih.gov
| Cyclization Reagent | Key Features | Research Finding |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based reagent known for high coupling efficiency. | Successfully used in the synthesis of cyclomarin C. nih.gov |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | An aminium-based reagent widely used for both linear synthesis and cyclization. | Commonly employed for cyclizing RGD-containing peptides targeting integrins. researchgate.net |
| HATU/Oxyma Pure/HOAt | A modern coupling cocktail known for reducing C-terminal epimerization. | Preferred for the synthesis of complex cyclic peptides like teixobactin. nih.gov |
The table above summarizes common reagents used for the head-to-tail cyclization of peptides, including those containing D-proline to facilitate the necessary backbone turn.
Research has shown that optimizing reaction conditions, such as the use of low temperatures and additives like Lithium Chloride (LiCl), can significantly improve the efficiency of head-to-tail cyclization for short peptides, reducing the formation of undesired oligomers. researchgate.net
Chemoselective ligation methods offer an alternative to direct amide bond formation, providing high specificity and yields without the need for extensive protecting group strategies. nih.gov Native Chemical Ligation (NCL) is the most prominent of these methods, involving the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govmdpi.com This reaction forms a native peptide bond at the ligation site. nih.gov
The peptide fragments required for NCL are readily prepared using Fmoc-SPPS. nih.govosti.gov Fmoc-D-Proline can be incorporated into either fragment during the synthesis. However, prolyl thioesters have demonstrated significantly lower reactivity in NCL compared to other amino acid thioesters like alanine. nih.gov To overcome this challenge, specialized strategies have been developed. One effective method involves the introduction of a 4-mercapto group on the C-terminal proline residue. This modification significantly enhances the reactivity of the prolyl thioester through the formation of a bicyclic thiolactone intermediate, enabling an efficient one-pot ligation-desulfurization procedure. nih.gov This approach allows for the efficient synthesis of proline-rich proteins that would otherwise be difficult to assemble. nih.gov
Post-Translational Modification (PTM) Incorporation and Peptide Bioconjugation
Post-translational modifications (PTMs) are crucial for regulating protein function, signaling, and interactions in biological systems. nih.govsigmaaldrich.com The chemical synthesis of peptides allows for the precise installation of specific PTMs at defined sites, which is often impossible to achieve through recombinant methods. nih.gov Using Fmoc-SPPS, peptides containing D-proline for structural constraint can be synthesized with various PTMs.
This is achieved by incorporating specially prepared Fmoc-protected amino acid building blocks that already carry the modification or a protected version of it. sigmaaldrich.com For example, phosphorylated peptides are synthesized using building blocks like Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Tyr(PO(OBzl)OH)-OH. nih.govsigmaaldrich.com These modified residues can be incorporated into a peptide sequence that also contains Fmoc-D-Proline, yielding a constrained peptide that mimics a specific biological state.
| PTM Type | Fmoc Building Block Example | Biological Significance |
| Phosphorylation | Fmoc-Ser(PO(OBzl)OH)-OH | Regulates cell signaling, enzyme activity, and protein-protein interactions. sigmaaldrich.com |
| Glycosylation | Fmoc-Asn(Ac3AcNH-β-Glc)-OH | Affects protein sorting, immune recognition, and receptor binding. sigmaaldrich.com |
| Methylation | Fmoc-Arg(Me,Pbf)-OH | Plays a role in epigenetics and transcription regulation. sigmaaldrich.com |
| Sulfation | Fmoc-Tyr(SO3nP)-OH | Mediates protein-protein interactions in the extracellular matrix. sigmaaldrich.com |
This table presents examples of Fmoc-protected amino acid derivatives used to introduce common PTMs into synthetic peptides.
Furthermore, peptide bioconjugation involves attaching other molecules, such as fluorophores, drugs, or radionuclides, to the peptide. mdpi.com Modern biorthogonal reactions, such as thiol-ene click chemistry or oxime formation, can be used to conjugate these moieties to peptides containing D-proline, enabling applications in diagnostics and targeted therapy. mdpi.com
Role in the Synthesis of Peptidomimetics and Constrained Peptide Analogues
Peptides often suffer from poor metabolic stability and limited bioavailability, hindering their therapeutic use. frontiersin.org Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-natural elements to improve their drug-like properties. frontiersin.orgnih.gov
The incorporation of D-proline via Fmoc-D-Prolyl chloride is a fundamental strategy in creating conformationally constrained peptide analogues. The D-configuration forces the peptide backbone into a specific β-turn geometry, which can lock the molecule in its bioactive conformation. nih.gov This pre-organization can lead to enhanced receptor affinity and selectivity. frontiersin.org
Beyond D-proline itself, more heavily modified proline analogues can be used to exert even greater conformational control. For instance, the synthesis of peptides containing 5,5-dimethylproline (dmP), which forces the preceding peptide bond into a cis conformation, has been achieved using Fmoc chemistry. nih.gov The steric hindrance of such analogues makes their incorporation challenging, requiring optimized coupling reagents like O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) to achieve efficient acylation. nih.gov These constrained analogues are invaluable tools for studying protein-protein interactions and serve as scaffolds for rational drug design.
Application in Drug Discovery and Development of Therapeutic Biomolecules
The strategies described above converge in the field of drug discovery, where this compound is a key component for developing new therapeutic biomolecules. Macrocyclic peptides and constrained peptidomimetics are of particular interest because they can address "undruggable" targets, such as the large, flat surfaces of protein-protein interactions. nih.govmsd.com
Disulfide-rich cyclic peptides, for example, represent a promising class of scaffolds for drug development due to their exceptional stability. uq.edu.au Efficient synthetic methods based on Fmoc-SPPS, which include backbone cyclization and subsequent disulfide bond formation, have been developed to produce these complex molecules, facilitating their pharmaceutical optimization. uq.edu.auresearchgate.net
The ability to combine macrocyclization, conformational constraint via D-proline, and the incorporation of specific PTMs allows for the creation of highly potent and selective therapeutic candidates. These engineered biomolecules combine the target specificity of large biologics with the synthetic accessibility of small molecules, representing a promising modality for treating diseases that have been difficult to address with traditional approaches. msd.com
Challenges and Optimization Strategies in Fmoc D Prolyl Peptide Synthesis
Enhancement of Coupling Efficiency and Overall Yields
Research has focused on the development and optimization of coupling reagents to maximize efficiency. While benzotriazole derivatives were common, safety concerns have led to the adoption of alternatives like Oxyma Pure in combination with carbodiimides such as N,N′-diisopropylcarbodiimide (DIC) acs.org. This combination is considered safer, non-explosive, and effective, making it suitable for industrial-scale and microwave-assisted synthesis protocols acs.orgacs.org. For particularly challenging couplings, such as those onto N-alkylated amino acids, Fmoc-amino acid chlorides can be generated in situ using reagents like bis-(trichloromethyl)carbonate, leading to quantitative conversion without significant racemization researchgate.net. The choice of coupling agent can significantly influence reaction times and yields; for instance, PyBroP has been shown to be effective for activating glycosyl amino acids in solid-phase synthesis researchgate.net. The presence of turn-inducing amino acids like D-proline can also enhance the efficiency of cyclization reactions in certain peptide sequences researchgate.net.
Evaluation of Solvent Alternatives and Green Chemistry Approaches
A significant challenge in peptide synthesis is its heavy reliance on hazardous organic solvents, particularly N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) nih.govnih.gov. These solvents account for the vast majority of waste generated during SPPS, prompting a shift towards more environmentally benign alternatives advancedchemtech.comacs.org.
The principles of green chemistry are being increasingly applied to SPPS, with a focus on identifying sustainable solvents that can effectively replace traditional ones nih.govbiotage.com. To be viable, a solvent must adequately swell the solid-phase resin, dissolve the protected amino acids and reagents, and facilitate both the coupling and Fmoc-deprotection steps acs.orgresearchgate.net. Several greener solvents have been evaluated, including:
2-Methyltetrahydrofuran (2-MeTHF) acs.orgbiotage.comresearchgate.net
Cyclopentyl methyl ether (CPME) biotage.com
γ-Valerolactone (GVL) acs.orgresearchgate.net
N-Butylpyrrolidinone (NBP) researchgate.net
Propylene carbonate (PC) nih.gov
Dipropyleneglycol dimethylether (DMM) nih.gov
Studies have shown that the performance of these solvents can be highly dependent on the type of resin used. For example, 2-MeTHF was found to yield higher crude purity for peptides synthesized on ChemMatrix® resin compared to polystyrene resin biotage.com. Similarly, GVL has been shown to be an effective replacement for DMF in the Fmoc removal step for both polystyrene and ChemMatrix resins acs.org. The development of aqueous SPPS (ASPPS) represents a significant goal for sustainable peptide synthesis, although challenges related to the poor water solubility of bulky, hydrophobic Fmoc-protected amino acids remain researchgate.netnih.gov.
Table 1: Comparison of Conventional and Green Solvents in SPPS
| Solvent | Type | Key Properties and Findings | Citations |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Conventional | Widely used, excellent solubilizing properties, but reprotoxic and hazardous. | nih.govnih.gov |
| Dichloromethane (DCM) | Conventional | Commonly used for resin swelling and washing, but environmentally persistent. | nih.govnih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | High crude purity achieved with ChemMatrix® resin; less effective for Fmoc removal compared to coupling. | acs.orgbiotage.comresearchgate.net |
| γ-Valerolactone (GVL) | Green Alternative | Effective DMF replacement for Fmoc removal on both PS and ChemMatrix resins; good solubility for Fmoc-amino acids. | acs.orgresearchgate.net |
| N-Butylpyrrolidinone (NBP) | Green Alternative | Suitable alternative for elongating peptide chains; dissolves Fmoc-amino acids and coupling reagents well. | acs.orgresearchgate.net |
| Dipropyleneglycol dimethylether (DMM) | Green Alternative | Shown to be a valuable alternative to DMF in all steps of SPPS, with low toxicity and good biodegradability. | nih.gov |
Optimization of Resin Selection and Initial Amino Acid Loading Procedures
For the synthesis of long peptides (30-50 amino acids), low-substitution resins (0.1 to 0.4 mmol/g) are generally preferred to minimize the risk of peptide chain aggregation, which can hinder coupling reactions and Fmoc deprotection biotage.compeptide.com. Standard substitution resins (0.5 to 1.2 mmol/g) are typically suitable for moderately sized peptides peptide.com. The type of resin determines the final C-terminal group; Wang and 2-chlorotrityl resins are commonly used to produce peptide acids, while Rink amide and Sieber amide resins yield peptide amides peptide.com.
The initial attachment of the first Fmoc-amino acid to the resin is a crucial step that can influence the entire synthesis. Several loading procedures exist, each with specific advantages and disadvantages:
Symmetrical Anhydride Method: A simple method for hydroxymethyl-functionalized resins (like Wang resin) using a catalytic amount of DMAP. However, it carries a risk of enantiomerization, especially for amino acids like cysteine and histidine sigmaaldrich.comsigmaaldrich.com.
MSNT Method: The method of choice for difficult loadings or with amino acids prone to racemization sigmaaldrich.com.
Attachment to Trityl Resins: Esterification to 2-chlorotrityl chloride (2-ClTrt) resins is advantageous as it is free from enantiomerization because it does not require activation of the incoming amino acid's carboxylic acid sigmaaldrich.compeptide.com. This makes it highly recommended for sensitive residues and when preparing peptide acids with C-terminal proline sigmaaldrich.com.
Table 2: Common Resins for Fmoc-SPPS
| Resin Type | C-Terminal Product | Typical Loading (mmol/g) | Key Features | Citations |
|---|---|---|---|---|
| Wang Resin | Acid | 0.5 - 1.2 | Widely used for Fmoc chemistry to produce peptide acids; cleaved with strong acid (e.g., TFA). | peptide.com |
| 2-Chlorotrityl Chloride (2-ClTrt) Resin | Acid | 0.4 - 1.6 | Allows for racemization-free loading and very mild cleavage conditions, enabling the synthesis of protected peptide fragments. | peptide.comsigmaaldrich.com |
| Rink Amide Resin | Amide | 0.5 - 1.0 | Standard resin for producing peptide amides using Fmoc chemistry; cleaved with TFA. | peptide.com |
| Sieber Amide Resin | Amide | 0.5 - 0.8 | Similar to Rink Amide but cleaved under milder acidic conditions. | peptide.com |
Scalability Considerations and Industrial Process Optimization
Translating a peptide synthesis process from a laboratory research scale to industrial cGMP (current Good Manufacturing Practice) production presents significant challenges. Optimization is required to ensure the process is robust, reproducible, safe, and cost-effective acs.org. Key considerations include minimizing the use of excess reagents, reducing cycle times, and automating the process acs.org.
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technology for accelerating synthesis. The application of microwave energy can dramatically reduce reaction times for both coupling and deprotection steps, allowing for the synthesis of a peptide in a single day that might take a week using conventional room-temperature methods acs.orgacs.orgcnr.it. This reduction in production time directly lowers labor costs, a major factor for industrial manufacturers acs.org.
Process automation is crucial for large-scale manufacturing. Fully automated synthesizers ensure consistency between batches, minimize human error, and reduce operator exposure to hazardous chemicals acs.orgcnr.it. In scaling up, every step must be optimized, from the selection of building blocks to the final cleavage and purification. For example, the high cost of some non-standard amino acid derivatives necessitates careful optimization of their coupling conditions to use the minimum necessary excess while still achieving complete reaction acs.org. The choice of reagents is also critical; for example, using the DIC/Oxyma Pure coupling system is favored at an industrial level because it is safer and more soluble than older HOBt-based reagents, which simplifies washing steps and reduces solvent consumption acs.orgacs.org.
Sustainable Practices in Peptide Synthesis and Waste Minimization
The pharmaceutical industry is increasingly focused on sustainability, and peptide synthesis is a key area for improvement. The traditional SPPS process is characterized by low atom economy due to the use of protecting groups and excess reagents, and it generates a large volume of chemical waste, with solvents comprising 80-90% of the total advancedchemtech.comresearchgate.net.
A primary strategy for waste minimization is the reduction of solvent use. This can be achieved by optimizing washing protocols, such as implementing a three-step in-situ Fmoc removal process which can save up to 60% of the solvent typically used advancedchemtech.com. The replacement of hazardous solvents with greener alternatives, as discussed in section 7.2, is another cornerstone of sustainable synthesis nih.govacs.orgbiotage.com. Recycling solvents, where feasible, can further reduce the environmental footprint of the process nih.gov.
Analytical and Characterization Methodologies for Fmoc D Prolyl Containing Peptides and Intermediates
Chromatographic Techniques for Purity Assessment (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid Phase Extraction (SPE))
Chromatographic methods are fundamental to both the purification and purity assessment of Fmoc-D-Prolyl containing peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent analytical technique for determining the purity of synthetic peptides. This method separates molecules based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support derivatized with alkyl chains (e.g., C18), creating a nonpolar environment. The mobile phase consists of a polar solvent system, commonly a mixture of water and an organic modifier like acetonitrile (B52724) (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA) added to improve peak shape and resolution.
Peptides are eluted using a gradient of increasing organic modifier concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. A pure peptide should ideally present as a single, sharp peak in the chromatogram. hplc.eu Purity is calculated by integrating the area of the main peak relative to the total area of all peaks detected, typically at a wavelength of 210-220 nm where the peptide backbone absorbs UV light. uci.edu
Table 1: Typical RP-HPLC Conditions for Peptide Purity Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 150-250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | Linear gradient, e.g., 5-95% B over 15-30 minutes csic.es |
| Flow Rate | ~1.0 mL/min for analytical columns csic.es |
| Detection Wavelength | 210-220 nm (peptide bond) uci.edu |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Solid Phase Extraction (SPE) is primarily used as a purification and sample preparation technique rather than for final purity assessment. It operates on the same principles as HPLC but is typically performed in a cartridge or well-plate format. thermofisher.com For Fmoc-D-Prolyl intermediates or crude peptides, RP-SPE can be used to desalt the sample, remove highly polar or nonpolar impurities, and concentrate the peptide prior to final purification by preparative HPLC or analysis by mass spectrometry. thermofisher.comnih.gov The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target peptide with a higher concentration of organic solvent.
Table 2: Generic Solid Phase Extraction (SPE) Protocol for Peptide Cleanup
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | Wash the C18 SPE cartridge with 1-3 column volumes of methanol (B129727) or acetonitrile. | To activate the stationary phase. |
| 2. Equilibration | Equilibrate the cartridge with 1-3 column volumes of aqueous buffer (e.g., 0.1% TFA in water). | To prepare the column for sample loading. |
| 3. Sample Loading | Load the peptide sample, dissolved in the equilibration buffer. | To bind the peptide to the C18 sorbent. |
| 4. Washing | Wash with 1-3 column volumes of a low-organic-content buffer (e.g., 5% ACN in 0.1% TFA/water). | To remove salts and hydrophilic impurities. |
| 5. Elution | Elute the peptide with 1-2 column volumes of a higher-organic-content buffer (e.g., 50-70% ACN in 0.1% TFA/water). | To desorb and collect the purified peptide. |
Mass Spectrometry for Molecular Weight and Identity Confirmation (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry (MS) is an indispensable tool for confirming that the correct peptide has been synthesized. It provides a precise measurement of the molecular weight (MW) of the peptide, allowing for verification against the calculated theoretical mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) is often coupled with HPLC (LC-MS). ESI generates multiply charged ions from the peptide molecules in solution, which are then analyzed by the mass spectrometer. mdpi.com This technique is highly accurate and can be used to identify the molecular weight of the target peptide as well as any impurities that are separated by the HPLC. mdpi.com Fragmentation can sometimes occur in the ESI source, particularly at the amide bond preceding a proline residue, which can provide structural information. nih.govresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another common MS technique. The peptide sample is co-crystallized with a matrix material on a target plate. A laser pulse desorbs and ionizes the sample, typically forming singly charged ions ([M+H]+). nih.gov These ions are accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio. nih.govnih.gov MALDI-TOF is rapid, sensitive, and excellent for confirming the MW of the final product and screening for the presence of deletion or truncated sequences. nih.gov Tandem mass spectrometry (MALDI-TOF/TOF) can be used to fragment the peptide and obtain sequence information, which can also help in identifying the stereochemistry (D- vs L-amino acids) based on stereosensitive fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) , available on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements (typically with sub-ppm mass accuracy). csic.es This high accuracy allows for the unambiguous determination of the elemental composition of the peptide and its impurities, which is crucial for confirming the identity of the product and characterizing unknown byproducts. csic.es
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Epimerization Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and conformation of peptides in solution. nih.gov
For structural elucidation of a peptide containing an Fmoc-D-Prolyl residue, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are used:
¹H NMR: Provides basic information on the types and number of protons.
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, helping to assign protons within an amino acid residue.
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing crucial distance constraints for determining the peptide's three-dimensional structure. uzh.ch
The unique cyclic structure of proline significantly influences peptide conformation. A key structural feature is the cis/trans isomerization of the Xaa-Pro peptide bond. These two isomers are in slow exchange on the NMR timescale, resulting in two distinct sets of NMR signals for the residues flanking the proline. The relative integration of these distinct resonances allows for the quantification of the cis and trans populations. nih.gov
NMR is also a primary method for detecting and quantifying epimerization—the conversion of the desired D-proline to L-proline. The D- and L-proline residues in a peptide chain create diastereomers, which have different chemical environments and are therefore distinguishable by high-resolution NMR. This results in separate signals for the epimers, and the level of racemization can be determined by comparing the integrals of the corresponding peaks. copernicus.org
Table 3: Representative ¹³C NMR Chemical Shifts for Proline Residues in Peptides
| Carbon Atom | Typical Chemical Shift Range (ppm) - trans isomer | Typical Chemical Shift Range (ppm) - cis isomer |
|---|---|---|
| Cα (Alpha-Carbon) | 60-63 | 59-62 |
| Cβ (Beta-Carbon) | 30-32 | 32-34 |
| Cγ (Gamma-Carbon) | 25-27 | 23-25 |
| Cδ (Delta-Carbon) | 47-49 | 49-51 |
| C=O (Carbonyl) | 172-176 |
Note: Chemical shifts can vary depending on the solvent and adjacent amino acid residues. researchgate.net
Qualitative Tests for Monitoring Reaction Progress (e.g., Kaiser Test, Ninhydrin Test)
During solid-phase peptide synthesis (SPPS), it is crucial to monitor the completion of both the Fmoc-deprotection and the amino acid coupling steps. Simple, rapid qualitative color tests performed on a few resin beads are routinely used for this purpose.
The Kaiser Test , or Ninhydrin Test , is the most common method for detecting free primary amines on the resin. microbenotes.com A positive result, indicating an incomplete coupling reaction (presence of unreacted amine), is a deep blue color (Ruhemann's purple). A negative result (complete coupling) is indicated by a yellow or colorless solution and beads. However, the Kaiser test is unreliable for N-terminal secondary amines, such as proline. peptide.com With proline, it gives a weak and often ambiguous brownish-red color, making it difficult to confirm the completion of the coupling to a proline residue or the deprotection of an N-terminal proline. peptide.com
Due to this limitation, alternative tests are required when proline is the N-terminal residue:
Isatin (B1672199) Test: This test is specific for proline and hydroxyproline. microbenotes.com In the presence of a free N-terminal proline, isatin reacts to form a characteristic blue-colored adduct on the resin beads, indicating an incomplete coupling reaction. peptide.comyoutube.com
Chloranil Test: This test is used for detecting secondary amines. A positive result, indicating the presence of a free N-terminal proline, is the development of a dark blue to green color on the resin beads. peptide.comiris-biotech.de
Table 4: Summary of Qualitative Tests for Monitoring SPPS
| Test | Target Amine | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Reference |
|---|---|---|---|---|
| Kaiser (Ninhydrin) Test | Primary Amines | Intense Blue | Yellow/Colorless | peptide.com |
| Kaiser (Ninhydrin) Test | Secondary Amines (e.g., Proline) | Weak Brownish-Red (Unreliable) | Yellow/Colorless | peptide.com |
| Isatin Test | Secondary Amines (Proline) | Blue | No blue color | microbenotes.compeptide.com |
| Chloranil Test | Secondary Amines | Dark Blue / Green | Yellowish | peptide.comiris-biotech.de |
Comprehensive Impurity Profiling and Quantification
Impurity profiling is the process of detecting, identifying, and quantifying all potential impurities in the final peptide product. This is essential for ensuring the safety and efficacy of therapeutic peptides. The analytical methods described above, primarily RP-HPLC and MS, are the core tools for this process.
Common impurities originating from the use of Fmoc-amino acid chlorides in SPPS include:
Deletion Sequences: Result from incomplete coupling of an amino acid, leading to a peptide that is missing one or more residues. This can occur if the coupling of Fmoc-D-Prolyl chloride is inefficient. nih.gov
Insertion Sequences: Often caused by impurities in the Fmoc-amino acid starting materials. For instance, if the Fmoc-D-proline contains traces of free D-proline, a double insertion of proline can occur. creative-peptides.comsigmaaldrich.com The presence of Fmoc-dipeptide impurities in the starting material can also lead to the insertion of an extra amino acid. creative-peptides.com
Racemization/Epimerization: The conversion of the desired D-proline to L-proline during activation or coupling. This creates a diastereomeric impurity that can be difficult to separate but is detectable by chiral chromatography or NMR. nih.gov
Incomplete Deprotection: Failure to completely remove side-chain protecting groups from other amino acids in the sequence during the final cleavage step. nih.gov
Byproducts from Scavengers: Residual scavengers (e.g., triisopropylsilane) used during final cleavage can sometimes form adducts with the peptide.
These impurities are typically profiled using RP-HPLC coupled with UV detection. The percentage of each impurity is quantified based on its peak area relative to the main product peak. nih.gov Mass spectrometry is then used to identify the molecular weight of each impurity peak, which helps in elucidating its structure (e.g., confirming a deletion sequence by the corresponding mass difference). mdpi.com
Comparative Studies of Fmoc D Prolyl Chloride with Other D Proline Activating Agents
Analysis of Coupling Efficiency and Yield Across Different Activating Systems
Coupling efficiency is a measure of how completely the activated amino acid reacts with the free amine of the peptide chain within a given time. High efficiency is crucial to minimize the formation of deletion sequences (peptides missing an amino acid), which are difficult to separate from the target peptide.
Fmoc-D-Prolyl Chloride: Due to its extreme reactivity, this compound is expected to provide exceptionally high coupling efficiency with very short reaction times. The direct acylation mechanism is rapid and forceful, capable of driving sterically hindered couplings to completion where other methods might fail. chempep.com Protocols using in situ generated acid chlorides have reported good to excellent yields, often achieving quantitative conversion. nih.gov
PFP Esters: Pre-formed Fmoc-D-proline PFP esters also demonstrate high coupling efficiency. Studies have shown that their use leads to facile amide bond formation, allowing for the synthesis of peptides in high purity (>90% crude purity in some cases). nih.gov The reaction rate may be slightly slower than that of an acid chloride but is generally very effective for standard SPPS, with couplings often reaching >99.5% completion. rsc.org
Onium Salt Systems: The efficiency of onium salt reagents is well-documented.
HATU and COMU are generally considered the most efficient activators, especially for "difficult sequences" where aggregation or steric hindrance slows down the reaction. bachem.comluxembourg-bio.com They often achieve near-quantitative coupling in minutes. peptide.com In a demanding synthesis of a peptide containing the sterically hindered Aib residue, COMU resulted in only 0.26% of the deletion byproduct, whereas HBTU led to 53% of the byproduct, highlighting its superior efficiency. luxembourg-bio.com
PyBOP and HBTU are also highly efficient for most standard peptide couplings. peptide.comaip.org They are robust and reliable, consistently providing high yields for the synthesis of routine peptides. A study on a proline-containing tetrapeptide using PyBOP showed good coupling performance, resulting in a pure product as indicated by a single peak in analytical HPLC. aip.org
| Activating System | Relative Reactivity / Speed | Typical Coupling Yield | Strengths in Efficiency |
|---|---|---|---|
| This compound | Very High | Excellent | Overcomes steric hindrance; very fast reaction times. |
| Fmoc-D-Pro-OPfp | High | Very Good to Excellent | Reliable and clean reaction; avoids side reactions from in situ activation. |
| HATU / COMU | Very High | Excellent | Extremely rapid and effective for difficult sequences. |
| PyBOP / HBTU | High | Very Good to Excellent | Robust and reliable for routine synthesis with high conversions. |
Comparative Studies on Stereochemical Control and Racemization Prevention
Preserving the stereochemical integrity of the chiral center (the α-carbon) of the amino acid is paramount in peptide synthesis. Racemization (or epimerization for amino acids with other chiral centers) leads to the formation of diastereomeric impurities that can be difficult to remove and can have significant impacts on the biological activity of the final peptide.
Proline is unique among the proteinogenic amino acids because its secondary amine is part of a rigid five-membered ring. This structural constraint prevents the formation of a 5(4H)-oxazolone intermediate, which is the primary pathway for racemization for other amino acids during peptide coupling. bachem.compeptide.com Therefore, both L- and D-proline are considered highly resistant to racemization under standard coupling conditions. bachem.com
This compound: The use of Fmoc-amino acid chlorides is generally considered a racemization-free coupling method. nih.gov The high reactivity of the acyl chloride ensures that aminolysis (the desired reaction) occurs much faster than any potential side reactions that could lead to epimerization. Studies employing in situ generated Fmoc-amino acid chlorides report that the process occurs with complete preservation of stereochemical integrity. nih.gov
PFP Esters and Onium Salts: While proline itself is resistant to racemization, the choice of activating agent can be critical for other, more sensitive amino acids. However, even for proline, using overly harsh conditions or extended pre-activation times with strong bases can pose a risk.
The use of pre-formed, purified PFP esters minimizes the exposure of the amino acid to the base and coupling reagent during a pre-activation step, thereby reducing opportunities for any potential side reactions. bachem.com
Among onium salts, HATU and COMU are generally associated with the lowest levels of racemization due to the nature of their leaving groups (HOAt and Oxyma, respectively), which are effective at suppressing this side reaction. peptide.comsigmaaldrich.com
While proline is generally safe, it has been shown that under specific circumstances (e.g., as a C-terminal phenacyl ester), it can be racemized in the presence of HOBt, a component of HBTU and PyBOP systems. nih.gov This suggests that while the risk is extremely low in standard SPPS, the potential for side reactions is never zero.
Future Research Directions for Fmoc D Prolyl Chloride in Chemical Synthesis
Development of Next-Generation Reagents for Enhanced Efficiency and Selectivity
The pursuit of more efficient and selective chemical transformations continues to drive the development of novel reagents derived from or used in conjunction with Fmoc-D-proline. Research in this area is focused on overcoming existing limitations in peptide synthesis and other areas of organic chemistry.
One promising direction is the development of new proline-based derivatives with enhanced catalytic activities. While proline itself is a well-established organocatalyst, derivatives with modified ring structures or additional functional groups could offer improved stereoselectivity and reactivity in a broader range of reactions. For instance, fluorinated proline derivatives have been synthesized and are being explored for their potential to fine-tune the electronic properties of catalysts and peptide structures. organic-chemistry.org
In the realm of peptide synthesis, next-generation coupling reagents are being developed to improve the efficiency of amide bond formation and reduce side reactions. creative-peptides.com The use of highly reactive and selective coupling reagents like HATU, HCTU, or COMU can enhance coupling efficiency. creative-peptides.com Additionally, additives such as HOBt or HOAt are used to minimize racemization, a common side reaction with amino acids like cysteine, histidine, and phenylalanine. creative-peptides.com For arginine, a new protecting group, 1,2-dimethylindole-3-sulfonyl (MIS), has been introduced in the form of Fmoc-Arg(MIS)-OH, which shows improved deprotection kinetics compared to the standard Pbf protecting group. nih.gov
Furthermore, research into novel protecting groups for the proline nitrogen itself, beyond Fmoc, could lead to orthogonal protection strategies, allowing for more complex, multi-step syntheses of proline-containing molecules. The development of protecting groups that can be removed under increasingly mild and specific conditions is a key area of investigation.
| Reagent/Protecting Group | Application | Advantage |
| HATU, HCTU, COMU | Peptide coupling | High reactivity and selectivity, improved efficiency. creative-peptides.com |
| HOBt, HOAt | Additives in coupling | Reduce racemization of amino acids. creative-peptides.com |
| Fmoc-Arg(MIS)-OH | Arginine protection | Improved deprotection kinetics compared to Fmoc-Arg(Pbf)-OH. nih.gov |
| Fluorinated Proline Derivatives | Organocatalysis, Peptide Synthesis | Fine-tuning of electronic properties. organic-chemistry.org |
Exploration of Novel Applications in Chemical Biology and Material Science
The unique structural features of D-proline make it an attractive building block for applications beyond traditional peptide synthesis, extending into the realms of chemical biology and material science.
In chemical biology, Fmoc-D-prolyl chloride can be used to introduce D-proline into peptides to study protein folding and stability. The rigid structure of proline acts as a "beta-turn breaker," influencing the secondary structure of peptides. sigmaaldrich.com The incorporation of D-proline, the unnatural enantiomer, can be used to create peptides with altered conformations and increased resistance to proteolytic degradation, which is beneficial for the development of therapeutic peptides. mdpi.com Cyclic peptides containing D-proline are of particular interest as they exhibit enhanced stability and have potential as drug leads. nih.govnih.gov A "proline editing" approach allows for the synthesis of peptides with stereospecifically modified proline residues, opening avenues for creating diverse peptide structures with novel functions. nih.gov
The application of proline derivatives in material science is an emerging area. The rigid ring structure of proline can be exploited to create well-defined, ordered materials. For example, proline-containing polymers or self-assembling peptides could be designed to form specific nanostructures. The conformational constraints of proline can be used to control the folding of polymer chains, leading to materials with unique mechanical or optical properties. While direct applications of this compound in this area are still being explored, the fundamental properties of proline suggest significant potential.
| Area | Application of D-Proline | Potential Outcome |
| Chemical Biology | Incorporation into therapeutic peptides | Increased stability and resistance to degradation. mdpi.com |
| Chemical Biology | Use in cyclic peptides | Creation of drug leads with enhanced conformational stability. nih.govnih.gov |
| Chemical Biology | Proline editing | Synthesis of peptides with diverse and novel functionalities. nih.gov |
| Material Science | Component of polymers | Control over polymer folding and nanostructure formation. |
Advancement in High-Throughput and Continuous Flow Synthesis Methodologies
The demand for rapid synthesis and screening of large numbers of peptides and other proline-containing compounds has spurred advancements in high-throughput and continuous flow synthesis techniques.
High-throughput synthesis, often utilizing solid-phase peptide synthesis (SPPS) on automated synthesizers, allows for the parallel production of numerous peptides. nih.gov The "tea-bag" method, where resin is enclosed in permeable packets, is one approach that facilitates the simultaneous synthesis of many different peptides. nih.gov Fmoc chemistry is well-suited for these automated methods. nih.gov
Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, better reaction control, and the ability to safely handle hazardous intermediates. beilstein-journals.org This technology is being increasingly applied to peptide synthesis. researchgate.net For proline-catalyzed reactions, continuous flow systems have been developed where a packed bed of solid proline is used to generate a soluble catalyst in situ. beilstein-journals.org While the direct use of this compound in flow systems for peptide synthesis is an area for further development, the principles of flow chemistry are being applied to the synthesis of proline-containing heterocycles and other complex molecules. uc.pt Machine learning algorithms are also being integrated with automated flow synthesis to predict and optimize reaction outcomes, further accelerating the discovery of new molecules. researchgate.net
| Synthesis Methodology | Key Features | Relevance to this compound |
| High-Throughput Synthesis (e.g., "tea-bag" method) | Parallel synthesis of many compounds. nih.gov | Enables rapid synthesis of peptide libraries containing D-proline. |
| Continuous Flow Synthesis | Improved reaction control, safety, and scalability. beilstein-journals.org | Potential for more efficient and automated synthesis of D-proline containing peptides and molecules. researchgate.net |
| Machine Learning-Assisted Synthesis | Predictive models for reaction optimization. researchgate.net | Can guide the design of efficient syntheses using this compound. |
Continued Innovation in Strategies for Minimizing Undesired Side Reactions
Minimizing side reactions is crucial for achieving high purity and yield in chemical synthesis. For this compound, which is often used in the context of peptide synthesis, several side reactions are of concern.
Racemization of the amino acid being coupled is a significant issue. The use of acyl chlorides can be prone to this side reaction. Strategies to mitigate this include the use of additives like HOBt or HOAt during the coupling step. creative-peptides.com Careful control of reaction temperature and time is also important, especially for sensitive amino acids. creative-peptides.com
In solid-phase peptide synthesis, aggregation of the growing peptide chain can lead to incomplete reactions. peptide.com The incorporation of proline is known to disrupt aggregation. The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can also prevent hydrogen bonding between peptide chains, thereby reducing aggregation. peptide.com
Aspartimide formation is another common side reaction in Fmoc-based peptide synthesis, particularly for sequences containing aspartic acid. nih.gov This can be suppressed by adding HOBt to the deprotection solution or by using backbone protection on the preceding amino acid. peptide.com
For proline-containing dipeptides at the N-terminus of a peptide attached to a resin, diketopiperazine formation can occur, leading to cleavage of the dipeptide from the resin. nih.gov One strategy to avoid this is to introduce the first two amino acids as a pre-formed dipeptide unit. nih.govpeptide.com
| Side Reaction | Common Cause | Mitigation Strategy |
| Racemization | Activation of the carboxylic acid | Use of additives like HOBt or HOAt; control of reaction conditions. creative-peptides.com |
| Peptide Aggregation | Interchain hydrogen bonding | Incorporation of proline; use of backbone-protecting groups (e.g., Hmb). peptide.com |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues | Addition of HOBt to deprotection solution; backbone protection. nih.govpeptide.com |
| Diketopiperazine Formation | Intramolecular cyclization of N-terminal dipeptide | Introduction of the first two amino acids as a dipeptide unit. nih.govpeptide.com |
Q & A
Q. What frameworks ensure ethical and rigorous experimental design in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
